3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide, also known as TL02-59, is a synthetically derived N-phenylbenzamide compound []. It functions as a potent multi-targeted tyrosine kinase inhibitor and has garnered significant attention for its potential therapeutic applications in oncology and fibrosis. Notably, TL02-59 demonstrates remarkable efficacy in inhibiting the growth of acute myelogenous leukemia (AML) cells, particularly those harboring FLT3 mutations [, , , ]. Beyond AML, TL02-59 exhibits promising activity in mitigating radiation-induced pulmonary fibrosis (RIPF) [, , ]. TL02-59's ability to target multiple kinases simultaneously, coupled with its potent cellular activity, positions it as a promising candidate for further development in various disease models.
Methods and Technical Details
The synthesis of TL02-59 involves several key steps typical for N-phenylbenzamide derivatives. While specific synthetic pathways may vary based on reagents and conditions used, the general approach includes:
These methods ensure that TL02-59 is synthesized with high yield and purity, suitable for biological testing.
Structure and Data
The molecular structure of TL02-59 has been elucidated through X-ray crystallography. It binds to the ATP-binding site of Fgr, inducing conformational changes that inhibit kinase activity. The binding interaction results in displacement of regulatory domains within the Fgr structure, enhancing specificity for target kinases while minimizing off-target effects .
Key structural features include:
The crystal structure analysis reveals critical insights into how TL02-59 interacts with Fgr, providing a basis for further optimization of its pharmacological properties .
Reactions and Technical Details
TL02-59 primarily functions through its interaction with the ATP-binding site of Fgr kinase. Upon binding, it induces conformational changes that inhibit the kinase's activity. This inhibition leads to reduced phosphorylation of downstream targets involved in cell proliferation and survival.
Key aspects of its chemical reactions include:
Process and Data
The mechanism of action for TL02-59 involves several steps:
Research indicates that this compound effectively reduces proliferation rates in AML cells expressing active Fgr while sparing normal hematopoietic cells from toxicity .
Physical Properties
Chemical Properties
Relevant data from studies indicate that TL02-59 exhibits high potency against Fgr with minimal off-target effects, making it an attractive candidate for further development .
TL02-59 is primarily being investigated for its application in treating acute myeloid leukemia due to its selective inhibition of Fgr kinase. Its unique properties suggest potential uses in:
TL02-59 emerged from a focused effort to develop selective tyrosine kinase inhibitors for hematologic malignancies, particularly acute myeloid leukemia (AML). Its discovery originated from high-throughput screening of N-phenylbenzamide derivatives against MV4-11 AML cells (which harbor FLT3-ITD mutations and express constitutively active myeloid Src-family kinases). Three compounds—TL02-59, TL8-133, and TL8-187—demonstrated sub-nanomolar growth inhibitory activity (IC₅₀ < 1 nM) in this cell line [2]. Among these, TL02-59 was prioritized due to its favorable pharmacokinetic properties, including oral bioavailability and metabolic stability [2] [3]. Kinome-wide selectivity profiling via the KINOMEscan platform (testing 456 kinases) revealed that TL02-59 binds only 23 kinases at 1 μM, yielding a selectivity score (S) of 0.07. This contrasts sharply with broader inhibitors like midostaurin (S = 0.43), underscoring TL02-59’s precision [2].
Table 1: Kinase Inhibition Profile of TL02-59
Target Kinase | IC₅₀ (nM) | Biological Relevance in AML |
---|---|---|
Fgr | 0.03 | Overexpressed in AML stem cells |
Lyn | 0.1 | Constitutively active in AML blasts |
Hck | 160 | Linked to chemotherapy resistance |
Flt3 | 100–1000 | Mutated in 30% of AML cases (ITD/TKD) |
TL02-59 (CAS# 1315330-17-6) belongs to the N-phenylbenzamide chemical class, characterized by a benzamide core linked to a substituted phenyl ring. Its molecular formula is C₃₂H₃₄F₃N₅O₄ (MW: 609.64 g/mol) [1] [3]. Key structural features include:
The scaffold’s versatility allows strategic substitutions to optimize kinase affinity. For example, the 2-aminothiazole group enables hydrogen bonding with kinase hinge regions, while hydrophobic substituents enhance selectivity for Src-family kinases over unrelated kinases like CDKs [6] [7]. This pharmacophore is shared with other investigational kinase inhibitors but differentiated by its Fgr selectivity [5].
Table 2: Key Biochemical Properties of TL02-59
Property | Value | Method |
---|---|---|
Purity | 99.86% (HPLC) | Chromatography |
Solubility in DMSO | 100 mg/mL (164.03 mM) | In vitro formulation |
Solubility in Water | Insoluble | Equilibrium solubility |
Plasma Half-Life (mice) | 6.5 h (oral) | Pharmacokinetic assay |
The myeloid Src-family kinases (SFKs)—Fgr, Hck, and Lyn—are pivotal in AML pathogenesis and represent non-redundant therapeutic targets. These kinases regulate proliferation, survival, and differentiation of myeloid progenitors. In AML, they are frequently overexpressed or constitutively activated due to:
Notably, Fgr overexpression correlates strongly with TL02-59 sensitivity in primary AML bone marrow samples (n=26). In FLT3 wild-type samples (n=13), Fgr expression was the dominant predictor of response, independent of FLT3 mutational status [2] [8]. Preclinically, TL02-59 eliminated AML cells in murine xenografts at 10 mg/kg (oral, 21 days), eradicating leukemic cells from the spleen, peripheral blood, and bone marrow [2] [3]. This efficacy stems from dual mechanisms:
This targeted approach circumvents limitations of FLT3-only inhibitors, where resistance mutations (e.g., D835Y, F691L) frequently arise [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7